tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate
Overview
Description
Tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate: is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a cyano group at the 2-position of the pyridine ring, along with a tert-butyl ester group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate typically involves the following steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound is carried out using large-scale reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: : Substitution reactions can introduce different functional groups at the pyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: : Reduction typically results in the formation of amines.
Substitution: : Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the construction of complex molecules for drug discovery and development.
Mechanism of Action
The mechanism by which tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved are typically related to the biological activity of the final drug product.
Comparison with Similar Compounds
Tert-Butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate is similar to other pyridine derivatives, such as tert-Butyl (5-bromopyridin-2-yl)carbamate and N-t-Butyl 2-(5-bromopyridin-2-yl)acetamide . its unique combination of functional groups and reactivity sets it apart from these compounds. The presence of both a bromine atom and a cyano group allows for diverse chemical transformations, making it a valuable compound in organic synthesis.
Conclusion
This compound is a versatile and valuable compound in scientific research and industrial applications. Its unique chemical properties and reactivity make it an important building block for the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Understanding its preparation methods, chemical reactions, and applications is essential for its effective use in various fields.
Properties
IUPAC Name |
tert-butyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJMVMLMMGJZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695635 | |
Record name | tert-Butyl (5-bromopyridin-2-yl)(cyano)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831203-34-0 | |
Record name | tert-Butyl (5-bromopyridin-2-yl)(cyano)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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